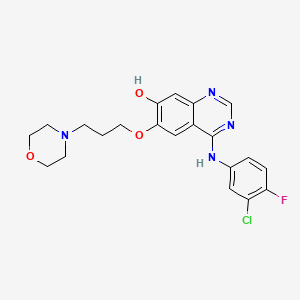

OSI-027

Descripción general

Descripción

OSI-027 es un potente e inhibidor selectivo de los complejos 1 y 2 de la diana de la rapamicina en mamíferos. La diana de la rapamicina en mamíferos es una proteína quinasa serina/treonina que desempeña un papel crucial en la regulación del crecimiento celular, el metabolismo, la proliferación y la supervivencia. This compound ha mostrado un potencial significativo en estudios preclínicos como agente anticancerígeno debido a su capacidad para inhibir ambos complejos .

Aplicaciones Científicas De Investigación

Química: OSI-027 sirve como una herramienta valiosa para estudiar la vía de señalización de la diana de la rapamicina en mamíferos y su papel en los procesos celulares.

Biología: this compound se utiliza para investigar los efectos de la inhibición de la diana de la rapamicina en mamíferos sobre el crecimiento celular, el metabolismo y la supervivencia.

Mecanismo De Acción

OSI-027 ejerce sus efectos inhibiendo la actividad quinasa tanto del complejo 1 de la diana de la rapamicina en mamíferos como del complejo 2 de la diana de la rapamicina en mamíferos. Esta inhibición conduce a la supresión de las vías de señalización aguas abajo involucradas en la síntesis de proteínas, el crecimiento celular y la supervivencia. Específicamente, this compound inhibe la fosforilación de sustratos clave como la quinasa 1 de la proteína ribosómica S6 y la proteína 1 de unión al factor de iniciación de la traducción eucariótica 4E, que son críticas para la traducción de proteínas y la proliferación celular .

Métodos De Preparación

La síntesis de OSI-027 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclación, seguidas de modificaciones de grupos funcionales para lograr las propiedades farmacológicas deseadas. La producción industrial de this compound generalmente implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son de propiedad exclusiva y pueden variar según el fabricante .

Análisis De Reacciones Químicas

OSI-027 sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula de this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la estructura de this compound, lo que puede alterar sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

OSI-027 es único en su capacidad para inhibir tanto el complejo 1 de la diana de la rapamicina en mamíferos como el complejo 2 de la diana de la rapamicina en mamíferos, a diferencia de otros inhibidores como la rapamicina, que se dirige principalmente al complejo 1 de la diana de la rapamicina en mamíferos. Esta doble inhibición hace que this compound sea más eficaz en ciertos modelos de cáncer. Los compuestos similares incluyen:

Rapamicina: Inhibe principalmente el complejo 1 de la diana de la rapamicina en mamíferos.

Everolimus: Otro inhibidor del complejo 1 de la diana de la rapamicina en mamíferos con propiedades similares a la rapamicina.

Temsirolimus: Un inhibidor del complejo 1 de la diana de la rapamicina en mamíferos utilizado en terapia contra el cáncer.

Propiedades

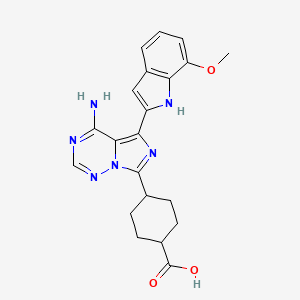

IUPAC Name |

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROFGZPOBKIAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025951 | |

| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936890-98-1 | |

| Record name | OSI-027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSI-027 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSI-027 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of OSI-027?

A1: Unlike rapamycin analogs that allosterically inhibit mTORC1, this compound directly targets the catalytic kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. [, , , , , ] This dual inhibition results in more potent suppression of downstream signaling compared to rapamycin. []

Q2: How does this compound affect downstream signaling pathways?

A2: this compound inhibits phosphorylation of key mTORC1 substrates like 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT (at Ser473). [, , , ] This leads to downregulation of cyclin D1, a key protein involved in cell cycle progression, and impacts the translation of other genes crucial for proliferation and survival in various cancer cells. [, , ]

Q3: What is the significance of this compound's dual inhibition of mTORC1 and mTORC2 compared to rapamycin?

A3: Rapamycin primarily inhibits mTORC1, leading to feedback activation of AKT through mTORC2, which can limit its efficacy. [, ] this compound, by inhibiting both complexes, overcomes this feedback mechanism, resulting in more potent antitumor activity. [, , , , ]

Q4: How does this compound affect autophagy in cancer cells?

A4: While both mTORC1 and mTORC2 negatively regulate autophagy, this compound's dual inhibition induces autophagy in various cancer cell lines, including renal cell carcinoma and BCR-ABL-expressing leukemia cells. [, , ] This induction of autophagy can sometimes limit this compound's pro-apoptotic effects. [, ]

Q5: Does this compound affect the epithelial-mesenchymal transition (EMT)?

A5: Research suggests that this compound can induce EMT in pancreatic cancer cells, potentially contributing to drug resistance. [] This effect appears to be mediated by ARK5, and combining ARK5 inhibition with this compound may enhance its efficacy. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound exhibits potent antiproliferative activity against a broad range of cancer cell lines, including those sensitive and insensitive to rapamycin. [, , , ] It induces cell cycle arrest, primarily in the G0/G1 phase, and apoptosis in various cancer cell lines. [, , , , , , ]

Q7: What are the in vivo effects of this compound in preclinical cancer models?

A7: this compound demonstrates robust antitumor activity in xenograft models of various cancers, including breast, colon, pancreatic, and lung cancers. [, , , , , ] It significantly reduces tumor growth and improves survival in these models. [, , , , ]

Q8: Has this compound shown any benefit in combination with other anticancer agents?

A8: Preclinical studies indicate that this compound synergizes with various chemotherapeutic agents, such as gemcitabine, doxorubicin, and oxaliplatin, enhancing their efficacy in different cancer models. [, , , , ] It also demonstrates synergy with EGFR inhibitors like erlotinib and cetuximab in head and neck cancer models. []

Q9: What is the current clinical development status of this compound?

A10: this compound has been evaluated in Phase I clinical trials for solid tumors and lymphoma. [, ] These trials aimed to assess its safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)